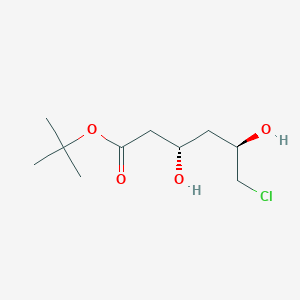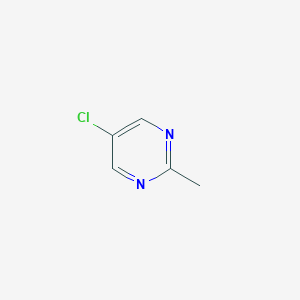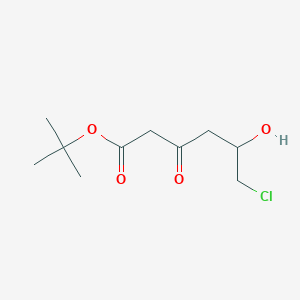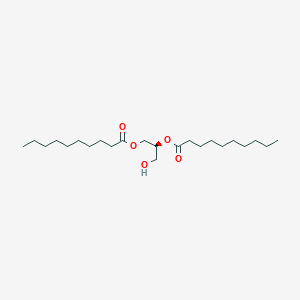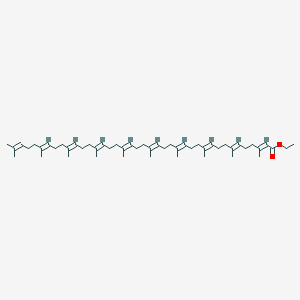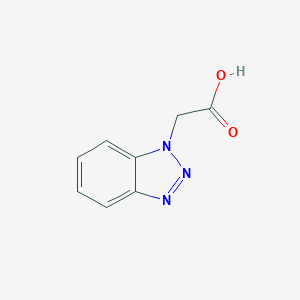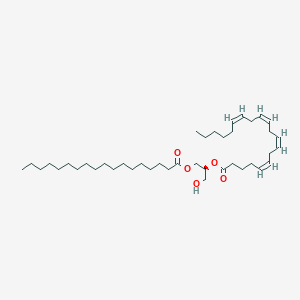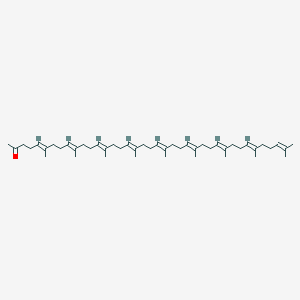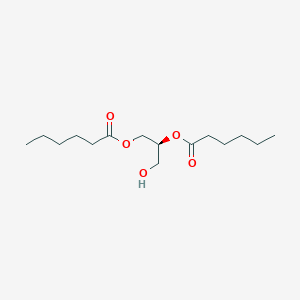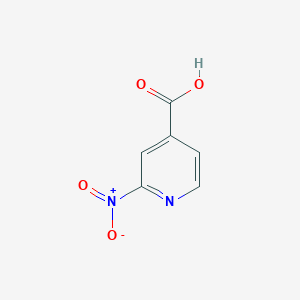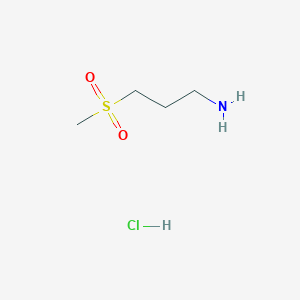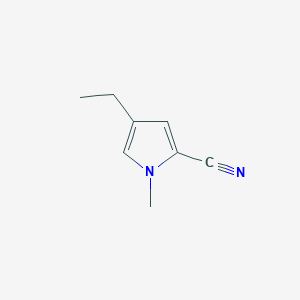
4-Ethyl-1-methyl-1H-pyrrole-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethyl-1-methyl-1H-pyrrole-2-carbonitrile is a chemical compound with the molecular formula C8H10N2. It is a heterocyclic compound that contains a pyrrole ring with an ethyl and methyl substituent at positions 4 and 1, respectively. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
Mécanisme D'action
The mechanism of action of 4-Ethyl-1-methyl-1H-pyrrole-2-carbonitrile is not fully understood. However, studies have shown that this compound exhibits potent anti-inflammatory and anticancer activities. It is believed that the compound inhibits the activity of various enzymes and signaling pathways involved in the development and progression of these diseases.
Effets Biochimiques Et Physiologiques
Studies have shown that 4-Ethyl-1-methyl-1H-pyrrole-2-carbonitrile exhibits various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the development of inflammation. Additionally, the compound has been shown to induce apoptosis in cancer cells, leading to their death.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-Ethyl-1-methyl-1H-pyrrole-2-carbonitrile in lab experiments include its potent biological activities and ease of synthesis. However, the compound has some limitations, including its low solubility in water and the need for specialized equipment for its synthesis.
Orientations Futures
There are several future directions for the research and development of 4-Ethyl-1-methyl-1H-pyrrole-2-carbonitrile. These include:
1. Further investigation of the compound's mechanism of action to better understand its biological activities.
2. Development of new synthetic methods to improve the yield and purity of the compound.
3. Exploration of the compound's potential applications in other fields, including material science and organic synthesis.
4. Investigation of the compound's potential as a drug candidate for other diseases beyond cancer and inflammation.
Conclusion:
In conclusion, 4-Ethyl-1-methyl-1H-pyrrole-2-carbonitrile is a promising compound with potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. Its potent biological activities make it an attractive candidate for further research and development. However, more studies are needed to fully understand its mechanism of action and potential applications.
Méthodes De Synthèse
The synthesis of 4-Ethyl-1-methyl-1H-pyrrole-2-carbonitrile can be achieved through various methods. One of the most commonly used methods involves the reaction of 4-ethyl-1-methylpyrrole-2-carbaldehyde with potassium cyanide in the presence of a base. This process yields the desired compound in good yields and high purity.
Applications De Recherche Scientifique
The potential applications of 4-Ethyl-1-methyl-1H-pyrrole-2-carbonitrile in scientific research are vast. This compound has shown promising results in medicinal chemistry as a potential drug candidate for various diseases, including cancer, inflammation, and infectious diseases. It has also been used in the development of new materials and organic synthesis.
Propriétés
Numéro CAS |
123476-65-3 |
|---|---|
Nom du produit |
4-Ethyl-1-methyl-1H-pyrrole-2-carbonitrile |
Formule moléculaire |
C8H10N2 |
Poids moléculaire |
134.18 g/mol |
Nom IUPAC |
4-ethyl-1-methylpyrrole-2-carbonitrile |
InChI |
InChI=1S/C8H10N2/c1-3-7-4-8(5-9)10(2)6-7/h4,6H,3H2,1-2H3 |
Clé InChI |
QWFBMPXKQDHLHP-UHFFFAOYSA-N |
SMILES |
CCC1=CN(C(=C1)C#N)C |
SMILES canonique |
CCC1=CN(C(=C1)C#N)C |
Synonymes |
1H-Pyrrole-2-carbonitrile,4-ethyl-1-methyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



